molecular formula C13H10ClN B14057702 1-(Chloromethyl)naphthalene-6-acetonitrile

1-(Chloromethyl)naphthalene-6-acetonitrile

Cat. No.: B14057702
M. Wt: 215.68 g/mol
InChI Key: DSUYQEHETCPSNW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)naphthalene-6-acetonitrile is an organic compound with the molecular formula C13H10ClN. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group and an acetonitrile group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)naphthalene-6-acetonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water. The reaction is typically carried out under reflux conditions for a few hours, followed by the evaporation of methanol and neutralization with water to obtain the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of potassium cyanide instead of sodium cyanide. The reaction conditions are optimized to improve yield and purity, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)naphthalene-6-acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Scientific Research Applications

1-(Chloromethyl)naphthalene-6-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)naphthalene-6-acetonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable site for nucleophilic attack. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-(Chloromethyl)naphthalene: Similar in structure but lacks the acetonitrile group.

    1-Naphthylacetonitrile: Similar but lacks the chloromethyl group.

    2-(Chloromethyl)naphthalene: Similar but with the chloromethyl group at a different position on the naphthalene ring.

Uniqueness: 1-(Chloromethyl)naphthalene-6-acetonitrile is unique due to the presence of both the chloromethyl and acetonitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[5-(chloromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H10ClN/c14-9-12-3-1-2-11-8-10(6-7-15)4-5-13(11)12/h1-5,8H,6,9H2

InChI Key

DSUYQEHETCPSNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)CCl

Origin of Product

United States

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